molecular formula C7H7BrN6O2S B8394442 Ethyl [5-(5-bromo-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl]acetate

Ethyl [5-(5-bromo-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl]acetate

Cat. No. B8394442
M. Wt: 319.14 g/mol
InChI Key: ALVWYINHTGXEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(5-bromo-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl]acetate is a useful research compound. Its molecular formula is C7H7BrN6O2S and its molecular weight is 319.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl [5-(5-bromo-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl [5-(5-bromo-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl [5-(5-bromo-1,3,4-thiadiazol-2-yl)-2H-tetrazol-2-yl]acetate

Molecular Formula

C7H7BrN6O2S

Molecular Weight

319.14 g/mol

IUPAC Name

ethyl 2-[5-(5-bromo-1,3,4-thiadiazol-2-yl)tetrazol-2-yl]acetate

InChI

InChI=1S/C7H7BrN6O2S/c1-2-16-4(15)3-14-12-5(9-13-14)6-10-11-7(8)17-6/h2-3H2,1H3

InChI Key

ALVWYINHTGXEEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=NN=C(S2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-1,3,4-thiadiazole-2-carboxamide To a solution of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate in THF (1.1 M) at room temperature was added concentrated NH4OH (2.9 equiv). The mixture was stirred at room temperature overnight and a precipitate appeared in the aqueous layer. Then the volatile solvent was removed in vacuo. The resulting mixture was diluted with water and the precipitate was collected, washed with water and dried under vacuum to give the title compound.
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Synthesis routes and methods II

Procedure details

5-Bromo-1,3,4-thiadiazole-2-carbonitrile To a solution of 5-bromo-1,3,4-thiadiazole-2-carboxamide and Et3N (2.3 equiv) in THF (0.5 M) at 0° C. was added TFAA (1.1 equiv). The mixture was then warmed to room temperature and stirred for 30 min, then the solvent was evaporated in vacuo. The resulting residue was diluted with water. The resulting precipitate was collected, washed with water, and dried to give the title compound.
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Synthesis routes and methods III

Procedure details

To a solution of 5-(5-bromo-1,3,4-thiadiazol-2-yl)-1H-tetrazole (1 g, 4.3 mmol) in DMF (20 mL) was added Cs2CO3 (2.1 g, 6.45 mmol) and ethyl bromoacetate (0.95 mL, 8.6 mmol). The resulting solution was stirred at 90° C. for 1 hour. The mixture was partitioned between EtOAc (100 mL) and water (200 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered and evaporated in vacuo. Chromatography over silica afforded the title compound as a white solid, contaminated with the 1-alkylated isomer ethyl[5-(5-bromo-1,3,4-thiadiazol-2-yl)-1H-tetrazol-1-yl]acetate. 1HNMR (CDCl3, 300 MHz): δ 5.70 (s, 2H), 4.26 (q, J=7 Hz, 2H), 1.28 (t, J=7 Hz, 3H).
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5-(5-bromo-1,3,4-thiadiazol-2-yl)-1H-tetrazole
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